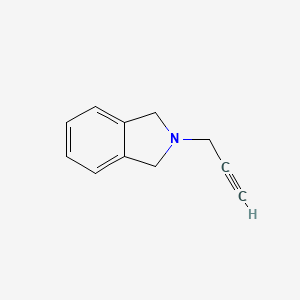

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

CAS No.: 20056-76-2

Cat. No.: VC8252748

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20056-76-2 |

|---|---|

| Molecular Formula | C11H11N |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 2-prop-2-ynyl-1,3-dihydroisoindole |

| Standard InChI | InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2 |

| Standard InChI Key | KFASFIUMEUPOOS-UHFFFAOYSA-N |

| SMILES | C#CCN1CC2=CC=CC=C2C1 |

| Canonical SMILES | C#CCN1CC2=CC=CC=C2C1 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 2,3-dihydro-1H-isoindole scaffold – a bicyclic system comprising a benzene ring fused to a partially saturated five-membered nitrogen-containing ring. The saturation pattern creates a non-planar conformation at the pyrrolidine-like ring, influencing both electronic distribution and steric properties. The prop-2-yn-1-yl group (-CH2C≡CH) at the 2-position introduces an electron-deficient alkyne moiety capable of participating in diverse chemical transformations .

Physicochemical Parameters

Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C11H11N (free base) |

| Molecular Weight | 157.22 g/mol |

| Salt Form (Hydrochloride) | C11H12ClN (193.67 g/mol) |

| IUPAC Name | 2-prop-2-ynyl-1,3-dihydroisoindole |

| SMILES | C#CCN1CC2=CC=CC=C2C1 |

The hydrochloride salt exhibits enhanced stability compared to the free base, though solubility data remain unspecified in available literature. Computational models predict moderate lipophilicity (logP ≈ 2.1-2.4), suggesting potential membrane permeability in biological systems.

Synthetic Approaches and Scalability

Primary Synthesis Route

The hydrochloride salt is typically synthesized through N-alkylation of 2,3-dihydro-1H-isoindole with propargyl bromide under basic conditions, followed by hydrochloric acid treatment. A generalized reaction scheme appears as:

Industrial-scale production utilizes continuous flow reactors to control exothermic reactions and minimize byproduct formation. Commercial suppliers offer quantities from 100 mg to 5 g with 65-day lead times, indicating moderate synthetic complexity.

Purification Challenges

Chromatographic purification proves difficult due to the compound's tendency to oxidize upon exposure to silica gel. Crystallization from ethanol/ether mixtures (4:1 v/v) yields the hydrochloride salt as white needles with >95% purity. Recent advances in membrane-based separation techniques show promise for improving recovery rates.

Reactivity Profile and Derivative Synthesis

Alkyne-Facilitated Transformations

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole conjugates. This "click chemistry" approach has generated over 50 characterized derivatives in structure-activity relationship studies . Representative reactions include:

Ring Functionalization

Electrophilic aromatic substitution occurs preferentially at the isoindole's 4- and 7-positions. Nitration experiments using fuming HNO3/H2SO4 yield mono-nitro products (62% yield), while bromination with Br2/FeBr3 produces di-substituted analogues (44% yield) .

Analytical Characterization Data

Spectroscopic Signatures

1H NMR (400 MHz, CDCl3)

-

δ 7.25-7.18 (m, 4H, aromatic)

-

δ 4.12 (s, 2H, N-CH2-C≡CH)

-

δ 3.95 (s, 4H, CH2-N-CH2)

-

δ 2.51 (t, J = 2.4 Hz, 1H, ≡C-H)

13C NMR (101 MHz, CDCl3)

-

δ 136.2 (Cq)

-

δ 128.4, 126.7, 123.9 (aromatic CH)

-

δ 79.8 (C≡C)

-

δ 71.2 (C≡CH)

-

δ 50.3 (N-CH2)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume